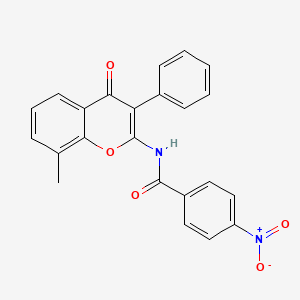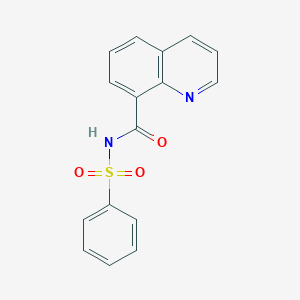![molecular formula C17H16ClN3O3S B12490841 (7-chloro-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B12490841.png)
(7-chloro-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-chloro-7-(3,5-dimethylpyrazole-1-carbonyl)-8-thia-2-azatricyclo[7400(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-7-(3,5-dimethylpyrazole-1-carbonyl)-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The formation of the tricyclic structure involves intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
11-chloro-7-(3,5-dimethylpyrazole-1-carbonyl)-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
11-chloro-7-(3,5-dimethylpyrazole-1-carbonyl)-8-thia-2-azatricyclo[740
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its tricyclic structure could be useful in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of 11-chloro-7-(3,5-dimethylpyrazole-1-carbonyl)-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
What sets 11-chloro-7-(3,5-dimethylpyrazole-1-carbonyl)-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione apart is its specific combination of functional groups and tricyclic structure. This unique arrangement provides distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C17H16ClN3O3S |
|---|---|
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
(7-chloro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H16ClN3O3S/c1-10-8-11(2)21(19-10)17(22)16-14-4-3-7-20(14)13-6-5-12(18)9-15(13)25(16,23)24/h5-6,8-9H,3-4,7H2,1-2H3 |
Clave InChI |
ICIUUJMBVISWJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=C3CCCN3C4=C(S2(=O)=O)C=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12490759.png)
![2-(3,5-dimethylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12490762.png)

![5-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B12490772.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12490773.png)
![10-(4-methylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12490778.png)
![5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B12490779.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12490790.png)


![Ethyl 2-(morpholin-4-yl)-5-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B12490795.png)
![1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12490826.png)

![Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12490833.png)
